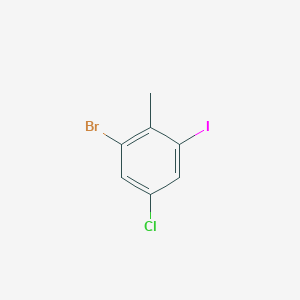

1-Bromo-5-chloro-3-iodo-2-methylbenzene

Description

Contextualization of Polysubstituted Benzene (B151609) Derivatives in Contemporary Chemical Research

In contemporary research, these derivatives are crucial for developing new pharmaceuticals, advanced polymers, dyes, and agrochemicals. nih.gov The strategic placement of different functional groups allows for the fine-tuning of a molecule's biological activity, physical properties, and chemical reactivity. Highly substituted systems, such as the title compound, are of particular interest as they offer multiple points for chemical modification, enabling the rapid generation of molecular diversity and the synthesis of complex target structures. fiveable.me

Significance of Multiple Halogen and Alkyl Substituents in Aromatic Reactivity and Synthetic Design

The presence of multiple, distinct halogen atoms (bromine, chlorine, iodine) and an alkyl group (methyl) on a single benzene ring, as seen in 1-bromo-5-chloro-3-iodo-2-methylbenzene, introduces a remarkable level of control over the molecule's reactivity. This is a key element in modern synthetic design.

The primary significance lies in the differential reactivity of the carbon-halogen bonds. The bond strengths decrease in the order of C-Cl > C-Br > C-I. This hierarchy allows for selective reactions, such as cross-coupling, at specific positions on the aromatic ring. For instance, the weaker carbon-iodine bond will typically react preferentially over the carbon-bromine or carbon-chlorine bonds under specific catalytic conditions. This chemoselectivity is a powerful tool for synthetic chemists, enabling the sequential and site-specific introduction of new functional groups. nih.gov

Furthermore, the substituents influence the electronic nature of the aromatic ring. Halogens are deactivating groups in electrophilic aromatic substitution reactions due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene itself. uomustansiriyah.edu.iqmsu.edu However, they are also ortho-, para-directing because their lone pairs can donate electron density through resonance, stabilizing the intermediate carbocation. uomustansiriyah.edu.iq The methyl group, in contrast, is an activating, ortho-, para-directing group. The interplay of these electronic and steric effects from all four substituents governs the regioselectivity of further chemical transformations.

Overview of Research Paradigms for Complex Halogenated Arenes

Research involving complex halogenated arenes like this compound is centered on several key paradigms. A dominant area of focus is the development of methods for site-selective functionalization. nih.govacs.org This involves creating highly selective catalysts and reaction conditions that can distinguish between similar C-X bonds (where X is a halogen) on a polyhalogenated ring, or between different C-H positions. researchgate.net

Another significant research paradigm is the use of these molecules as versatile building blocks in "late-stage functionalization." This strategy involves introducing halogens onto a complex, often biologically active, molecule in the final steps of a synthesis. The halogen then serves as a handle for further diversification, allowing for the rapid creation of analogues with potentially improved properties.

Finally, the study of non-covalent interactions involving halogens, known as halogen bonding, is a growing field. acs.org The electron-deficient region on a halogen atom (the σ-hole) can interact with Lewis bases. In complex molecules, these interactions can influence conformation, crystal packing, and ligand-protein binding, making them relevant to materials science and drug design. acs.org

Properties of this compound

The specific isomer discussed in this article is 5-Bromo-1-chloro-2-iodo-3-methylbenzene, which corresponds to the IUPAC name for the structure where substituents are numbered to give the lowest possible locants.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value |

|---|---|

| IUPAC Name | 5-bromo-1-chloro-2-iodo-3-methylbenzene nih.gov |

| CAS Number | 1000573-87-4 nih.govcymitquimica.combldpharm.com |

| Molecular Formula | C₇H₅BrClI nih.gov |

| Molecular Weight | 331.37 g/mol nih.gov |

| Monoisotopic Mass | 329.83079 Da nih.gov |

| XLogP3-AA (Lipophilicity) | 4.3 nih.gov |

| Heavy Atom Count | 10 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 0 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrClI |

|---|---|

Molecular Weight |

331.37 g/mol |

IUPAC Name |

1-bromo-5-chloro-3-iodo-2-methylbenzene |

InChI |

InChI=1S/C7H5BrClI/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,1H3 |

InChI Key |

RXLXRLSNUMLTBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1I)Cl)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Bromo 5 Chloro 3 Iodo 2 Methylbenzene

Electrophilic Aromatic Substitution (EAS) Pathways on 1-Bromo-5-chloro-3-iodo-2-methylbenzene Derivatives

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing aromatic rings. msu.edu In highly substituted systems like this compound, the outcome of EAS reactions is dictated by the cumulative directing effects of the existing substituents.

The regiochemical outcome of an EAS reaction is determined by the electronic properties and steric bulk of the substituents on the benzene (B151609) ring. chemistrytalk.org These groups influence the reaction rate and the position of the incoming electrophile by stabilizing or destabilizing the positively charged intermediate, known as the arenium ion or sigma complex. msu.edumasterorganicchemistry.com

Electronic Effects: Substituents are broadly classified as activating or deactivating.

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion and increasing the rate of electrophilic attack. chemistrytalk.org It is an ortho, para-director. masterorganicchemistry.comlibretexts.org

Steric Effects: The spatial arrangement and size of substituents can hinder the approach of an electrophile to certain positions. chemistrytalk.org In this compound, the iodine atom and the methyl group are particularly bulky, creating significant steric hindrance at the adjacent C6 position. The position between two substituents is generally the last to be substituted due to steric crowding. wou.edu

The table below summarizes the directing influence of each substituent on the two available positions (C4 and C6) of the aromatic ring.

| Substituent | Position | Electronic Effect | Directing Influence on C4 | Directing Influence on C6 |

|---|---|---|---|---|

| -CH₃ | C2 | Activating (Inductive, Hyperconjugation) | Para (Strongly Directing) | Ortho (Strongly Directing) |

| -I | C3 | Deactivating (Inductive), Ortho/Para Directing (Resonance) | Ortho (Directing) | Ortho (Directing) |

| -Cl | C5 | Deactivating (Inductive), Ortho/Para Directing (Resonance) | Ortho (Directing) | Para (Directing) |

| -Br | C1 | Deactivating (Inductive), Ortho/Para Directing (Resonance) | Meta (Not Directing) | Ortho (Directing) |

When this compound is subjected to further halogenation (e.g., bromination with Br₂/FeBr₃), the incoming electrophile will be directed to one of the two available carbon atoms: C4 or C6. The regioselectivity is controlled by the balance of the electronic and steric factors discussed above.

The methyl group is the most powerful activating group on the ring and will therefore exert the dominant directing effect. wou.edu It strongly directs incoming electrophiles to its ortho (C6) and para (C4) positions.

Attack at C4: This position is para to the activating methyl group and ortho to both the chlorine and iodine atoms. Electronically, this position is strongly favored by the methyl group's directing effect.

Attack at C6: This position is ortho to the activating methyl group and also ortho to the iodine and bromine atoms. While electronically directed, this position is flanked by the bulky methyl and iodine groups, resulting in significant steric hindrance.

Due to the severe steric hindrance at the C6 position, electrophilic attack is overwhelmingly favored at the less hindered C4 position. Therefore, the major regioisomeric product of further halogenation would be substitution at the C4 position. For example, bromination would yield 1,4-dibromo-5-chloro-3-iodo-2-methylbenzene.

Nucleophilic Aromatic Substitution (SNAr) on Highly Halogenated Systems

Aryl halides are typically resistant to nucleophilic substitution. However, the reaction can proceed under specific conditions, such as the presence of strong electron-withdrawing groups (EWGs) or the use of very strong bases. libretexts.org The multiple halogen atoms on this compound act as EWGs, rendering the ring susceptible to nucleophilic attack.

The standard mechanism for nucleophilic aromatic substitution in activated systems is the SNAr, or addition-elimination, mechanism. libretexts.org This two-step process involves the initial attack of a nucleophile on the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, and aromaticity is restored.

A key feature of the SNAr mechanism is that the first step—the formation of the Meisenheimer complex—is typically the slow, rate-determining step. masterorganicchemistry.com This has a profound and somewhat counterintuitive effect on the leaving group ability of halogens. In contrast to SN2 reactions where leaving group ability is I > Br > Cl > F, the order is often reversed in SNAr reactions to F > Cl ≈ Br > I. masterorganicchemistry.comnih.govwikipedia.org

This inverted order is because the reaction rate is determined by the stability of the intermediate, not the strength of the carbon-halogen bond. masterorganicchemistry.com A more electronegative halogen (like chlorine relative to bromine and iodine) polarizes the C-X bond more effectively, making the attached carbon more electrophilic and better able to stabilize the negative charge that develops in the transition state and the Meisenheimer complex. nih.gov This stabilization lowers the activation energy for the initial nucleophilic attack, accelerating the reaction.

| Halogen Property | Chlorine (Cl) | Bromine (Br) | Iodine (I) | Impact on SNAr Reactivity |

|---|---|---|---|---|

| Electronegativity (Pauling Scale) | 3.16 | 2.96 | 2.66 | Higher electronegativity increases the electrophilicity of the attached carbon and stabilizes the Meisenheimer complex, accelerating the rate-determining attack. Favors Cl > Br > I. |

| C-X Bond Energy (kJ/mol) | ~397 | ~336 | ~278 | This primarily affects the second (fast) step of the reaction. Since C-X bond cleavage is not rate-determining, this has a minor impact on the overall reaction rate. masterorganicchemistry.com |

| Polarizability | Low | Medium | High | Higher polarizability can play a role, but the inductive effect from electronegativity is often dominant in stabilizing the SNAr intermediate. nih.gov |

Therefore, in a competitive SNAr reaction on this compound, the nucleophile is expected to preferentially displace the chloride ion over the bromide or iodide ions, assuming an addition-elimination mechanism is operative.

An alternative pathway for nucleophilic substitution on unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive aryne (or benzyne) intermediate. wikipedia.org This mechanism is favored by the use of exceptionally strong bases, such as sodium amide (NaNH₂) or organolithium reagents, in the absence of strong activating groups. tcichemicals.comyoutube.com

The formation of an aryne involves two steps:

Deprotonation: The strong base abstracts a proton from a carbon atom ortho to a halogen leaving group.

Elimination: The resulting aryl anion expels the halide ion, forming a strained triple bond within the aromatic ring. wikipedia.org

In this compound, the base can abstract a proton from either C4 or C6. Abstraction of the C6 proton, followed by elimination of the adjacent iodide at C3, would generate a 5-bromo-3-chloro-1-methylbenzyne intermediate. The subsequent addition of the nucleophile to this symmetrical triple bond can occur at either C2 or C3, potentially leading to a mixture of regioisomeric products. youtube.comyoutube.com The directing effects of the remaining substituents on the aryne intermediate would influence the final product distribution. youtube.com

Organometallic Cross-Coupling Reactions at Distinct Halogen Sites

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For polyhalogenated substrates like this compound, these reactions offer the potential for sequential and site-selective functionalization. nih.govacs.org

The selectivity arises from the differential reactivity of the carbon-halogen bonds toward the crucial first step in the catalytic cycle: oxidative addition to the low-valent metal catalyst (typically Pd(0)). The rate of this step is inversely related to the carbon-halogen bond strength. Consequently, the reactivity follows the order:

C—I > C—Br > C—Cl

This predictable reactivity hierarchy allows for the selective modification of the molecule. By carefully controlling the reaction conditions (e.g., catalyst, ligands, temperature, and stoichiometry), one can target a specific halogen site. The C-I bond will react under the mildest conditions, followed by the C-Br bond, with the C-Cl bond being the most difficult to activate.

This stepwise functionalization makes this compound a valuable building block for the synthesis of complex, unsymmetrically substituted aromatic compounds. rsc.org

The following table illustrates a hypothetical three-step sequential Suzuki coupling, demonstrating the synthetic utility of this selective reactivity.

| Step | Target Site | Reagents (Example) | Product | Rationale |

|---|---|---|---|---|

| 1 | C-I | Phenylboronic acid, Pd(PPh₃)₄, mild base, gentle heat | 1-Bromo-5-chloro-2-methyl-3-phenylbenzene | The C-I bond is the weakest and most reactive, allowing for selective coupling under mild conditions that leave the C-Br and C-Cl bonds intact. |

| 2 | C-Br | 4-Methoxyphenylboronic acid, different Pd catalyst/ligand, higher temperature | 5-Chloro-1-(4-methoxyphenyl)-2-methyl-3-phenylbenzene | After the C-I site is functionalized, more forcing conditions are used to activate the stronger C-Br bond for the second coupling reaction. |

| 3 | C-Cl | Thiophene-2-boronic acid, specialized catalyst system (e.g., with bulky, electron-rich phosphine (B1218219) ligands), high temperature | 1-(4-Methoxyphenyl)-2-methyl-3-phenyl-5-(thiophen-2-yl)benzene | The C-Cl bond is the strongest and least reactive, requiring highly active catalyst systems and vigorous conditions to achieve the final cross-coupling. |

Chemoselective Functionalization: Palladium-, Nickel-, and Copper-Catalyzed Reactions

The presence of iodo, bromo, and chloro substituents on the same aromatic ring allows for selective activation of the carbon-halogen (C-X) bonds, a cornerstone of modern cross-coupling chemistry. Palladium, nickel, and copper catalysts are instrumental in exploiting these reactivity differences to achieve chemoselective functionalization.

Palladium-Catalyzed Reactions:

Palladium complexes are widely employed for cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The selectivity in these reactions is primarily dictated by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond. For polyhalogenated benzenes, this step is highly dependent on the nature of the halogen. The reaction typically proceeds by selectively targeting the most reactive C-I bond, leaving the C-Br and C-Cl bonds intact. This allows for the introduction of a substituent at the iodine-bearing carbon. Subsequently, under more forcing reaction conditions or with a different catalyst system, the C-Br bond can be functionalized, followed by the even less reactive C-Cl bond.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base would first occur at the C-I bond.

Sonogashira Coupling: Coupling with a terminal alkyne, typically in the presence of a palladium catalyst and a copper(I) co-catalyst, would also selectively occur at the C-I position.

Nickel-Catalyzed Reactions:

Nickel catalysts have emerged as a powerful alternative to palladium, often exhibiting different reactivity and selectivity profiles. Nickel can activate the less reactive C-Cl bonds more readily than palladium, making it a valuable tool for the full functionalization of polychlorinated aromatics. In the context of this compound, while the initial reaction would still favor the C-I bond, nickel catalysis could provide a more efficient route for the subsequent functionalization of the C-Cl bond, especially in cases where palladium-catalyzed reactions are sluggish.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-carbon and carbon-heteroatom bonds. While often requiring harsher conditions than palladium- or nickel-catalyzed reactions, they offer complementary reactivity. Copper catalysis is particularly useful for C-N and C-O bond formation. In the case of this compound, a copper-catalyzed amination or etherification would likely show a preference for the C-I bond, in line with the general reactivity trend of aryl halides.

Below is a table summarizing the expected chemoselective functionalization of this compound with different metal catalysts.

| Catalyst System | Targeted Bond | Typical Reaction Type | Relative Conditions |

| Palladium(0) | C-I | Suzuki, Heck, Sonogashira | Mild |

| Palladium(0) | C-Br | Suzuki, Heck, Sonogashira | Moderate |

| Palladium(0) | C-Cl | Suzuki, Heck, Sonogashira | Harsh |

| Nickel(0) | C-I | Kumada, Negishi | Mild |

| Nickel(0) | C-Br | Kumada, Negishi | Moderate |

| Nickel(0) | C-Cl | Kumada, Negishi | Moderate to Harsh |

| Copper(I) | C-I | Ullmann, C-N/C-O coupling | Moderate to Harsh |

| Copper(I) | C-Br | Ullmann, C-N/C-O coupling | Harsh |

Understanding the Reactivity Order of C-Br, C-Cl, and C-I Bonds

The chemoselectivity observed in metal-catalyzed cross-coupling reactions of this compound is fundamentally governed by the differing strengths of the carbon-halogen bonds. The bond dissociation energy (BDE) decreases down the group from chlorine to iodine. This trend directly correlates with the reactivity of the C-X bond in the crucial oxidative addition step of the catalytic cycle.

The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is:

C-I > C-Br > C-Cl > C-F

This hierarchy is a direct consequence of the C-X bond strengths. The weaker C-I bond is more easily cleaved by the metal catalyst, leading to a faster rate of oxidative addition compared to the stronger C-Br and C-Cl bonds. The presence of a methyl group on the benzene ring, being an electron-donating group, can slightly influence the electronic properties of the ring but does not alter this fundamental reactivity order.

The following table provides a comparison of the average bond dissociation energies for the different carbon-halogen bonds in aryl systems.

| Bond | Average Bond Dissociation Energy (kcal/mol) |

| C-Cl | ~96 |

| C-Br | ~81 |

| C-I | ~65 |

This significant difference in bond energies allows for a high degree of control in sequential functionalization reactions. By carefully selecting the catalyst, ligands, and reaction conditions (temperature, reaction time), each halogen can be addressed in a stepwise manner, starting with iodine, then bromine, and finally chlorine.

Radical Reactions Involving Carbon-Halogen Bonds in this compound

Apart from metal-catalyzed transformations, the carbon-halogen bonds in this compound can also participate in radical reactions. These reactions are typically initiated by heat or ultraviolet (UV) light, which can induce homolytic cleavage of the C-X bonds.

Following the same trend as in oxidative addition, the weaker C-I bond is the most susceptible to homolytic cleavage, followed by the C-Br and C-Cl bonds. Photochemical reactions of polyhalogenated arenes often result in the reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom, or in the formation of aryl radicals that can undergo subsequent reactions. For instance, irradiation of this compound in a hydrogen-donating solvent could selectively lead to the formation of 1-bromo-5-chloro-2-methylbenzene.

Furthermore, the presence of the methyl group introduces another potential site for radical reactivity. Under conditions that favor radical formation, such as the use of radical initiators like N-bromosuccinimide (NBS) in the presence of light or heat, benzylic halogenation can occur. This would involve the substitution of a hydrogen atom on the methyl group with a halogen, leading to the formation of a halomethylbenzene derivative. The selectivity between aromatic C-X bond cleavage and benzylic C-H bond halogenation would depend on the specific reaction conditions.

Rearrangements and Isomerization Phenomena in Polysubstituted Halogenated Benzenes

While less common than substitution reactions, rearrangements and isomerization can occur in polysubstituted halogenated benzenes, often under high-energy conditions such as high temperatures or in the presence of strong bases or radical initiators. One such phenomenon is halogen scrambling, where halogen atoms migrate to different positions on the aromatic ring. This process is generally thermodynamically driven and proceeds through complex mechanisms, potentially involving intermediate species like benzynes or radical cations.

For a molecule like this compound, such rearrangements are not expected under typical synthetic conditions. However, at elevated temperatures, there is a theoretical possibility of isomerization to a more thermodynamically stable isomer. The stability of the various isomers would be influenced by the steric and electronic interactions between the substituents. For instance, steric hindrance between the bulky iodine and bromine atoms and the adjacent methyl group could be a driving force for isomerization if a suitable pathway is available. However, due to the high activation energies typically required for such processes, these rearrangements are not a common synthetic pathway for this class of compounds.

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For 1-Bromo-5-chloro-3-iodo-2-methylbenzene, ¹H and ¹³C NMR would provide definitive evidence for the substitution pattern and electronic environment of the benzene (B151609) ring.

The ¹H NMR spectrum is anticipated to be relatively simple, showing signals for two aromatic protons and one methyl group. The chemical shifts of the aromatic protons (H-4 and H-6) are influenced by the electronic effects of the five substituents. Halogens generally deshield aromatic protons, with the effect being a complex interplay of electronegativity and anisotropic effects. wisc.eduyoutube.com Given the heavy substitution, the aromatic protons are expected to resonate in the range of 7.5-8.0 ppm. These two protons are meta to each other and should appear as two distinct doublets with a small coupling constant (⁴JHH) of approximately 2-3 Hz. wisc.edu The methyl group (-CH₃) protons, being attached to the aromatic ring, would appear as a singlet, likely in the region of 2.4-2.6 ppm.

The ¹³C NMR spectrum would show seven distinct signals corresponding to the six aromatic carbons and the one methyl carbon. The chemical shifts of the aromatic carbons are heavily influenced by the attached substituents. rsc.orgresearchgate.net Carbons directly bonded to halogens experience significant shifts; the carbon attached to iodine (C-3) would be shifted significantly upfield due to the heavy atom effect, while the carbons bonded to bromine (C-1) and chlorine (C-5) would also show characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-Br | - | ~120 |

| C2-CH₃ | - | ~142 |

| C3-I | - | ~95 |

| C4-H | ~7.8 (d, J ≈ 2.5 Hz) | ~140 |

| C5-Cl | - | ~135 |

| C6-H | ~7.6 (d, J ≈ 2.5 Hz) | ~132 |

To unambiguously assign the predicted NMR signals, two-dimensional (2D) NMR techniques are indispensable. uvic.ca

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the coupling between the two meta-protons, H-4 and H-6. researchgate.net A cross-peak connecting these two signals would be the primary correlation observed in the aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. libretexts.org It would show clear correlations between the H-4 signal and the C-4 signal, the H-6 signal and the C-6 signal, and the methyl proton singlet with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. acs.org This is crucial for piecing together the molecular skeleton. Key expected correlations would include:

The methyl protons showing correlations to C-1, C-2, and C-3.

Proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

Proton H-6 showing correlations to C-1, C-2, C-4, and C-5.

These combined 2D-NMR experiments would provide a comprehensive and definitive map of the molecular connectivity, confirming the this compound structure.

The structure of this compound features a methyl group flanked by two bulky halogen atoms (bromine and iodine). This steric hindrance can restrict the free rotation of the methyl group around the C2-C(methyl) bond. acs.orgacs.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the ideal technique to study such conformational processes. nih.govbeilstein-journals.org

At low temperatures, the rotation of the methyl group could become slow enough on the NMR timescale to potentially resolve the three methyl protons into distinct signals, or lead to significant line broadening. As the temperature is increased, the rate of rotation would increase, eventually leading to the coalescence of these signals into the sharp singlet observed at room temperature. By analyzing the line shapes at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier of the methyl group. beilstein-journals.org This would provide valuable insight into the steric strain imposed by the ortho substituents. researchgate.net

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Mixtures

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

For this compound, the molecular ion (M⁺) peak would be a prominent feature. A unique and characteristic aspect of its mass spectrum would be the complex isotopic pattern in the molecular ion region. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). libretexts.org This results in a cluster of peaks at M, M+2, and M+4, with their relative intensities providing a clear signature for the presence of one bromine and one chlorine atom. whitman.eduyoutube.com The nominal molecular weight for the most abundant isotopes (C₇H₅⁷⁹Br³⁵ClI) is 330 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is crucial for determining the elemental composition of a molecule. While nominal mass spectrometry might not distinguish this compound from other compounds with the same integer mass, HRMS can measure the mass to several decimal places. This allows for the unequivocal confirmation of the molecular formula C₇H₅BrClI.

Table 2: Predicted HRMS Data

| Molecular Formula | Isotope Combination | Calculated Exact Mass (Da) |

|---|---|---|

| C₇H₅BrClI | ¹²C₇¹H₅⁷⁹Br³⁵Cl¹²⁷I | 329.8308 |

| C₇H₅BrClI | ¹²C₇¹H₅⁸¹Br³⁵Cl¹²⁷I | 331.8287 |

| C₇H₅BrClI | ¹²C₇¹H₅⁷⁹Br³⁷Cl¹²⁷I | 331.8278 |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. nih.govcedre.fr The resulting fragment ions provide a roadmap of the molecule's structure. The fragmentation of this compound would likely proceed through the cleavage of the weakest bonds. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. Therefore, the most probable initial fragmentation step is the loss of the iodine atom. youtube.comnih.gov

A plausible fragmentation pathway would be:

Loss of Iodine: [M]⁺˙ → [M-I]⁺ + I˙

Subsequent Halogen Loss: [M-I]⁺ → [M-I-Br]⁺ + Br˙ or [M-I-Cl]⁺ + Cl˙

Loss of Methyl Group: Fragmentation could also involve the loss of the methyl radical (·CH₃) from the molecular ion or subsequent fragments. youtube.com

Table 3: Predicted Major Fragments in MS/MS Analysis

| Fragment Ion | Proposed Loss | Predicted m/z (for ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₇H₅BrClI]⁺˙ | Molecular Ion | 330 |

| [C₇H₅BrCl]⁺ | Loss of ·I | 203 |

| [C₇H₅ClI]⁺˙ | Loss of ·Br | 251 |

| [C₇H₅BrI]⁺˙ | Loss of ·Cl | 295 |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Should this compound form a suitable single crystal, X-ray crystallography would provide the ultimate, unambiguous determination of its three-dimensional structure in the solid state. nih.gov This technique would yield precise measurements of bond lengths, bond angles, and torsional angles.

Due to the steric crowding of the five substituents on the small benzene ring, deviations from ideal geometries are expected. researchgate.net The C-C-C bond angles within the benzene ring may be distorted from the ideal 120° to accommodate the bulky substituents. Similarly, the C-C-Br, C-C-I, and C-C-CH₃ bond angles will be influenced by steric repulsion.

Furthermore, X-ray crystallography would reveal the details of intermolecular interactions that dictate the crystal packing. Given the presence of three different, polarizable halogen atoms, the formation of halogen bonds is highly probable. acs.orgsemanticscholar.org These are non-covalent interactions where a halogen atom acts as an electrophilic "donor" to a nucleophilic acceptor. acs.org In the crystal lattice of this compound, interactions such as C-I···Cl, C-I···Br, or C-Br···Cl could be observed, playing a crucial role in the supramolecular assembly of the molecules. rsc.orgscispace.com Analysis of these interactions provides fundamental insights into crystal engineering and materials science.

Advanced Chromatographic Separation Techniques for Purity and Reaction Analysis

The analysis of complex aromatic compounds such as this compound necessitates the use of advanced chromatographic techniques to ensure purity, identify impurities, and monitor reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation and quantification of such halogenated organic molecules.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development

The development of robust and reliable HPLC and GC methods is crucial for the accurate analysis of this compound. Method development for this compound focuses on achieving optimal separation from potential starting materials, isomers, and byproducts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds like polysubstituted benzenes. researchgate.netnih.gov A hypothetical RP-HPLC method for the analysis of this compound could be developed as follows:

Table 1: Hypothetical HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Methanol (B129727) and Water (85:15 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Expected Retention Time | Approximately 7.5 min |

This method would be expected to provide good resolution and peak shape for the target analyte. The choice of a C18 column is based on its versatility and effectiveness in separating moderately nonpolar compounds. The mobile phase composition is selected to ensure adequate retention and elution of the highly substituted, nonpolar benzene derivative.

Gas Chromatography (GC)

For volatile and thermally stable compounds, GC offers excellent resolution and sensitivity. A hypothetical GC method for the analysis of this compound could be developed using a capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. yzimgs.com

Table 2: Hypothetical GC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL (split ratio 50:1) |

| Oven Temperature Program | Initial 150 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS) |

| Expected Retention Time | Approximately 12.8 min |

This GC method would be suitable for determining the purity of this compound and for identifying any volatile impurities. The non-polar DB-5ms column is a good starting point for the separation of halogenated aromatic compounds. shimadzu.com A temperature program is employed to ensure the elution of compounds with a range of boiling points.

Green Analytical Chemistry Approaches in Separation Science

In recent years, the principles of green analytical chemistry have been increasingly applied to chromatographic methods to reduce their environmental impact. nih.govekb.eg These approaches focus on minimizing solvent and energy consumption without compromising analytical performance. mdpi.com

For the analysis of this compound, several green analytical strategies could be implemented:

Solvent Substitution in HPLC: Traditional HPLC mobile phases often use acetonitrile (B52724) and methanol, which are toxic and environmentally harmful. nih.gov A greener approach would involve replacing these with more benign solvents like ethanol (B145695). mdpi.com Research has shown that ethanol can be a viable alternative in many reversed-phase applications. mdpi.com

Miniaturization and Reduced Flow Rates: Utilizing shorter columns with smaller internal diameters and particle sizes can significantly reduce solvent consumption and analysis time. researchgate.net This approach, often referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), aligns with the principles of green chemistry by minimizing waste generation.

Alternative Separation Techniques: Supercritical Fluid Chromatography (SFC) presents a greener alternative to traditional HPLC. mdpi.com SFC uses supercritical carbon dioxide as the primary mobile phase, which is non-toxic, non-flammable, and readily available. mdpi.com This technique drastically reduces the use of organic solvents.

Table 3: Comparison of Conventional and Green HPLC Approaches

| Feature | Conventional HPLC | Green HPLC |

| Solvent | Acetonitrile, Methanol | Ethanol, Water |

| Column Dimensions | 250 mm x 4.6 mm | <100 mm x <3 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.5 mL/min |

| Waste Generation | High | Low |

By adopting these green analytical chemistry principles, the chromatographic analysis of this compound can be made more sustainable and environmentally friendly.

Theoretical and Computational Studies of 1 Bromo 5 Chloro 3 Iodo 2 Methylbenzene

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic structure and molecular properties of 1-bromo-5-chloro-3-iodo-2-methylbenzene. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about electron distribution, molecular geometry, and energetic properties.

DFT methods, such as those using the B3LYP functional, combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for systems of this size. Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less accurate, starting point, which can be improved with post-HF methods. These calculations allow for the optimization of the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

Table 1: Illustrative Calculated Molecular Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this molecule is not publicly available.)

| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) | Unit |

| Dipole Moment | 1.85 | Debye |

| Total Energy | -5432.1234 | Hartrees |

| Point Group | C1 | - |

| C-Br Bond Length | 1.90 | Ångström (Å) |

| C-Cl Bond Length | 1.74 | Ångström (Å) |

| C-I Bond Length | 2.10 | Ångström (Å) |

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are derived from conceptual DFT.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Note: The following data is illustrative and based on typical values for similar compounds.)

| Parameter | Formula | Illustrative Value | Unit |

| HOMO Energy | -6.50 | eV | |

| LUMO Energy | -1.25 | eV | |

| Energy Gap () | 5.25 | eV | |

| Ionization Potential (I) | 6.50 | eV | |

| Electron Affinity (A) | 1.25 | eV | |

| Electronegativity () | 3.875 | eV | |

| Chemical Hardness () | 2.625 | eV | |

| Chemical Softness (S) | 0.190 | eV⁻¹ | |

| Electrophilicity Index () | 2.86 | eV |

The distribution of the HOMO and LUMO across the this compound molecule would likely show significant localization on the aromatic ring and the iodine atom, indicating these are the primary sites for electrophilic and nucleophilic attack, respectively. The iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is expected to be a major contributor to the HOMO.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

The presence of three different halogen atoms (bromine, chlorine, and iodine) on the benzene (B151609) ring makes this compound a prime candidate for forming halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). This occurs due to the presence of a "-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, opposite the C-X bond.

The strength of the -hole, and thus the halogen bond, increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl. Therefore, the iodine atom in this compound would be the strongest halogen bond donor. Computational methods like Molecular Electrostatic Potential (MEP) surface calculations can visualize the -holes and predict the strength and directionality of these interactions. Other non-covalent interactions, such as -stacking and van der Waals forces, would also be investigated to understand the molecule's behavior in condensed phases.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the potential reaction pathways for this compound, providing insights that are often difficult to obtain experimentally.

Prediction of Reaction Pathways and Activation Energies

By modeling the interaction of this compound with various reagents, potential reaction pathways can be elucidated. This involves locating the transition state (TS) structures for each step of a proposed mechanism. The transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy () of the reaction. A lower activation energy corresponds to a faster reaction rate.

For this molecule, reactions such as nucleophilic aromatic substitution () or cross-coupling reactions (e.g., Suzuki, Heck) could be modeled. Due to the C-I bond being the weakest and iodine being the best leaving group, reactions are predicted to occur selectively at the C-I position. Computational studies would confirm this by calculating and comparing the activation energies for substitution at the C-I, C-Br, and C-Cl positions.

Table 3: Illustrative Predicted Activation Energies for a Hypothetical Nucleophilic Substitution (Note: The following data is illustrative and for comparative purposes only.)

| Reaction Site | Transition State | Activation Energy () | Relative Rate |

| C-I | TS1 | 15.2 | Fastest |

| C-Br | TS2 | 22.5 | Intermediate |

| C-Cl | TS3 | 28.1 | Slowest |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Behavior

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent box or as a pure liquid/solid).

For this compound, MD simulations could be used to study its aggregation behavior, its interaction with solvents, or its diffusion through a medium. The simulations would rely on a force field, a set of parameters that describes the potential energy of the system. By analyzing the trajectories of the atoms over time, properties such as radial distribution functions can be calculated, providing insight into the local molecular structure and how the molecules arrange themselves with respect to one another in the condensed phase. This is particularly useful for understanding the role of the previously discussed non-covalent interactions, like halogen bonding, in determining the bulk properties of the material.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Predicting Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property-based descriptors of a compound with its biological activity or physicochemical properties, respectively. While specific QSAR/QSPR studies on this compound are not available in the current body of scientific literature, the chemical behavior of this compound can be predicted by applying models developed for structurally similar compounds, such as halogenated benzenes. These models provide a framework for estimating properties that are crucial for environmental fate assessment and toxicological evaluation.

Predicting Physicochemical Properties

Research has focused on developing multivariate QSAR models for halogenated benzenes to predict key physicochemical properties like boiling point (BP), melting point (MP), density (D), and flash point (FP). nih.govtandfonline.com These models often utilize topological indices derived from the chemical formula to characterize the compounds. For a molecule like this compound, a variety of descriptors can be computed to serve as inputs for such QSPR models.

Key molecular descriptors for this compound, which would be relevant for QSPR models, are detailed in the table below. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, and electronic distribution, which in turn influence its macroscopic properties.

| Descriptor | Value | Significance in QSPR Models |

|---|---|---|

| Molecular Weight | 331.37 g/mol | Influences properties like boiling point and density. |

| XLogP3 | 4.3 | An estimate of the octanol-water partition coefficient (logP), indicating the hydrophobicity of the molecule. This is a key parameter in environmental partitioning and bioaccumulation models. |

| Topological Polar Surface Area | 0 Ų | Indicates the surface area of polar atoms, affecting solubility and transport properties. A value of zero is expected for this nonpolar compound. |

| Heavy Atom Count | 12 | The number of non-hydrogen atoms, which correlates with molecular size and van der Waals forces. |

| Rotatable Bond Count | 0 | A measure of molecular flexibility. A value of zero indicates a rigid structure. |

Models developed for halogenated benzenes have shown predictive capacity, with standard deviations of prediction errors of ±16°C for boiling point, ±30°C for melting point, and ±0.18 g/cm³ for density. nih.govtandfonline.com By inputting the descriptors of this compound into these established models, it would be possible to estimate its physicochemical properties.

Predicting Toxicological Endpoints

QSAR models are particularly valuable in predicting the toxicity of chemicals to various organisms, thereby reducing the need for extensive animal testing. For halogenated benzenes, QSAR models have been developed to predict their acute toxicity to aquatic organisms, such as bacteria and algae. besjournal.comnih.govnih.gov

These toxicity models often incorporate descriptors related to the compound's hydrophobicity and electronic properties. For instance, the toxicity of halogenated benzenes to algae has been strongly correlated with the octanol-water partition coefficient (log Kow) and the lipid content of the algae. nih.gov A Kow-based QSAR model has been developed with a high correlation coefficient (r² = 0.946), indicating a strong relationship between hydrophobicity and toxicity for this class of compounds. nih.gov

Another study on the acute toxicity of halogenated benzenes to bacteria in natural waters identified the energy of the lowest unoccupied molecular orbital (ELUMO), the net charge of the carbon atom (Qc), and the logarithm of the octanol-water partition coefficient (logP) as key descriptors. besjournal.comnih.gov The resulting QSAR model demonstrated a good fit (r² = 0.860) for predicting the 50% inhibitory concentration (IC50). besjournal.comnih.gov The negative correlation with ELUMO suggests that molecules more susceptible to nucleophilic attack tend to be more toxic. besjournal.com

The table below outlines the key descriptors for this compound that would be pertinent for these toxicological QSAR models.

| Descriptor | Value | Significance in Toxicological QSAR Models |

|---|---|---|

| XLogP3 (logP) | 4.3 | A measure of hydrophobicity, which is a dominant factor in the bioaccumulation and toxicity of non-polar narcotics like halogenated benzenes. besjournal.comnih.govnih.gov |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Not available in basic databases, requires quantum chemical calculations. | Indicates the susceptibility of the molecule to nucleophilic attack and is often correlated with reactivity and toxicity. besjournal.comnih.gov A lower ELUMO value generally corresponds to higher toxicity. |

| Net Atomic Charges (e.g., Qc) | Not available in basic databases, requires quantum chemical calculations. | Describes the electronic distribution within the molecule and can be related to its interaction with biological macromolecules. besjournal.comnih.gov |

By calculating the necessary quantum chemical descriptors (such as ELUMO and net atomic charges) for this compound and using its known logP value, its aquatic toxicity could be estimated using the established QSAR models for halogenated benzenes. This predictive approach is essential for assessing the potential environmental risk of this compound in the absence of experimental data.

Applications of 1 Bromo 5 Chloro 3 Iodo 2 Methylbenzene As a Research Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic arrangement of bromo, chloro, and iodo substituents on the 2-methylbenzene ring allows for sequential and site-selective cross-coupling reactions. This differential reactivity of the carbon-halogen bonds is a cornerstone of modern organic synthesis, enabling the programmed introduction of various functional groups. Generally, the reactivity of these halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl, allowing for a stepwise functionalization of the aromatic core.

While specific documented syntheses commencing from 1-bromo-5-chloro-3-iodo-2-methylbenzene are not extensively reported in publicly available scientific literature, the utility of the closely related compound, 1-bromo-3-chloro-5-iodobenzene, provides a strong indication of its synthetic potential. This analogous compound is a well-established precursor in the formation of biaryl compounds and other complex structures through reactions such as the Suzuki and Sonogashira couplings.

In the pharmaceutical industry, the development of novel drugs often relies on the synthesis of complex molecular scaffolds. Halogenated aromatic compounds are invaluable in this regard, serving as versatile intermediates. The ability to selectively introduce different substituents onto the aromatic ring of molecules like this compound allows for the systematic exploration of chemical space to optimize the properties of a drug candidate.

Although specific examples of pharmaceutical intermediates derived directly from this compound are not readily found in the literature, the general synthetic strategies employing similar polyhalogenated aromatics are widespread. These building blocks can be used to construct the core structures of a wide range of therapeutic agents. The sequential cross-coupling reactions can be employed to introduce pharmacophoric groups or to create larger, more complex molecules with potential therapeutic applications.

The principles that make this compound a valuable building block in pharmaceutical synthesis are equally applicable to the agrochemical sector. The development of new herbicides, insecticides, and fungicides often requires the synthesis of novel organic molecules with specific functionalities.

The controlled, stepwise functionalization of the this compound core would allow for the creation of a diverse library of compounds that could be screened for agrochemical activity. The introduction of various organic fragments via cross-coupling reactions can lead to the discovery of new active ingredients for crop protection. However, specific research detailing the use of this compound in the synthesis of agrochemical precursors is not currently available in the public domain.

Utilization in Materials Science Research

The field of materials science leverages the unique electronic and structural properties of organic molecules to create novel materials with tailored functionalities. Polyhalogenated aromatic compounds are of significant interest as monomers and building blocks for a variety of advanced materials.

Functional polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) are classes of materials with applications in gas storage, separation, catalysis, and sensing. The properties of these materials are directly related to the structure of their constituent building blocks.

A molecule such as this compound, with its multiple reactive sites, could theoretically serve as a node or linker in the construction of such porous materials. The directional nature of the carbon-halogen bonds could be exploited to create well-defined, extended networks. However, a review of the current scientific literature does not reveal specific instances of this compound being utilized as a monomer in the synthesis of functional polymers, MOFs, or COFs.

Organic light-emitting diodes (OLEDs) and other organic electronic devices are built from a variety of organic molecules that possess specific electronic properties. The ability to tune the electronic structure of a molecule is crucial for optimizing the performance of these devices.

Polyhalogenated aromatic compounds can be used to synthesize conjugated organic materials with desirable photophysical and electronic properties. The halogens can influence the energy levels of the molecule and can also serve as handles for further functionalization. While the potential exists for this compound to be used in the development of new materials for optoelectronic applications, there are no specific research articles or patents that describe its use in this context.

Role as a Probe Molecule in Fundamental Mechanistic Organic Chemistry Studies

The study of reaction mechanisms is a fundamental aspect of organic chemistry. Molecules with well-defined and distinct reactive sites can serve as excellent probes to elucidate the intricate details of chemical transformations.

Environmental Transformation and Degradation Research on Halogenated Aromatics Chemical Pathways

Photolytic Degradation Mechanisms and Kinetics of 1-Bromo-5-chloro-3-iodo-2-methylbenzene Analogs

Photolytic degradation, initiated by the absorption of solar radiation, is a primary mechanism for the transformation of many aromatic compounds in the environment. For halogenated aromatics, this process often involves the cleavage of the carbon-halogen bond, which is typically the most labile bond in the molecule.

Upon absorption of ultraviolet (UV) radiation, the molecule is promoted to an excited state. This excess energy can lead to the homolytic cleavage of a C-X bond, resulting in the formation of an aryl radical and a halogen radical. For instance, the photolysis of chloro- and bromo-aromatic compounds proceeds via the formation of highly reactive aryl radicals. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent (e.g., water), reaction with oxygen, or dimerization.

The kinetics of photolytic degradation are influenced by several factors, including the light intensity, the quantum yield of the reaction, and the presence of other substances in the environment that can act as photosensitizers or quenchers. For many halogenated aromatic compounds, the degradation follows pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.

The identification of photoproducts is essential for elucidating the reaction pathways of photolytic degradation. For halogenated toluenes, photolysis can lead to a variety of products depending on the reaction conditions. The initial cleavage of a C-X bond is often followed by a series of reactions that can result in dehalogenation, hydroxylation, or polymerization.

For example, the photooxidation of toluene (B28343) in the presence of hydroxyl radicals, which can be generated photochemically in the environment, leads to the formation of cresols and benzaldehyde (B42025) as primary ring-retaining products. researchgate.netcopernicus.orgnih.gov Further oxidation can lead to ring-opening and the formation of smaller, more biodegradable compounds. researchgate.netcopernicus.org In the case of polyhalogenated aromatics, sequential dehalogenation is a common pathway, where the halogens are removed one by one, typically starting with the most easily cleaved halogen (iodine, followed by bromine, then chlorine).

The following table summarizes potential photoproducts from the degradation of dihalogenated toluene analogs, providing insight into the complex reaction networks that can be expected for this compound.

| Initial Compound (Analog) | Primary Photoproducts | Secondary Photoproducts | Reaction Type |

| Dichlorotoluene | Monochlorotoluene, Dichlorobenzaldehyde | Chlorocresols, Ring-cleavage products | Dechlorination, Oxidation |

| Bromochlorotoluene | Monobromotoluene, Monochlorotoluene | Bromocresols, Chlorocresols | Dehalogenation, Oxidation |

Abiotic Transformation Processes in Simulated Environmental Conditions

Abiotic transformation processes, other than photolysis, can also contribute to the degradation of halogenated aromatic compounds in the environment. These processes include hydrolysis and oxidation, which can occur in soil and water. The rates of these reactions are influenced by environmental factors such as pH, temperature, and the presence of minerals and organic matter. nih.govresearchgate.netresearchgate.net

Hydrolysis, the reaction with water, is generally a slow process for aryl halides unless activated by other functional groups on the aromatic ring. However, over long periods, it can contribute to the transformation of these compounds. Oxidation reactions can be catalyzed by metal oxides and other minerals present in soil and sediments. These reactions can lead to the hydroxylation of the aromatic ring, making the compound more susceptible to further degradation.

Simulated environmental studies, such as soil and water microcosm experiments, are used to investigate these abiotic transformation pathways. These studies help to determine the persistence of a compound and its potential to form harmful byproducts under realistic environmental conditions. While specific data for this compound is not available, studies on other halogenated pesticides have shown that abiotic degradation can be a significant removal pathway in certain soil types. nih.gov

Research on Microbial Biotransformation of Halogenated Arenes: Molecular Mechanisms and Enzymatic Reactions

Microbial biotransformation is a key process in the environmental degradation of many organic pollutants, including halogenated aromatic compounds. nih.govresearchgate.net Microorganisms have evolved a diverse array of enzymes that can catalyze the dehalogenation and cleavage of these persistent molecules.

The initial and often rate-limiting step in the microbial degradation of halogenated aromatics is the removal of the halogen substituents. This can occur through three main enzymatic pathways:

Reductive dehalogenation: This process, which is common under anaerobic conditions, involves the replacement of a halogen with a hydrogen atom. The halogenated compound serves as an electron acceptor. nih.gov

Oxidative dehalogenation: Under aerobic conditions, monooxygenase and dioxygenase enzymes can incorporate oxygen atoms into the aromatic ring, leading to the spontaneous elimination of the halogen. nih.govnih.gov

Hydrolytic dehalogenation: This involves the replacement of a halogen with a hydroxyl group from water. mdpi.com

For polyhalogenated compounds, a combination of these pathways may be involved. The specific pathway utilized depends on the microorganism, the structure of the compound, and the environmental conditions.

A well-studied example is the degradation of dichlorotoluenes by Ralstonia sp. strain PS12. This bacterium utilizes a dioxygenase to introduce two hydroxyl groups onto the aromatic ring, forming dichloromethylcatechols as central intermediates. researchgate.netresearchgate.net These catechols are then further metabolized through a series of enzymatic steps involving ring cleavage and subsequent degradation. researchgate.net

The identification of microbial metabolites is crucial for understanding the degradation pathways and assessing the potential for the formation of toxic intermediates. In controlled laboratory studies, microorganisms are incubated with the target compound, and the resulting metabolites are identified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

For example, in the degradation of 2,4,5-trichlorophenol (B144370) by the fungus Phanerochaete chrysosporium, a series of oxidative dechlorination and reduction steps lead to the formation of 1,2,4,5-tetrahydroxybenzene, which is then susceptible to ring cleavage. nih.gov Similarly, the degradation of dichlorotoluenes by Ralstonia sp. PS12 proceeds through the formation of dichloromethylcatechols, which are then converted to dienelactones. researchgate.net

The following table summarizes the key enzymes and metabolites in the degradation of dichlorotoluene, which serves as a model for the potential biotransformation of this compound.

| Initial Compound (Analog) | Key Enzyme | Central Intermediate | Subsequent Metabolites | Microorganism |

| 2,5-Dichlorotoluene | Toluene Dioxygenase | 3,6-Dichloro-4-methylcatechol | 2-chloro-3-methyl-dienelactone | Ralstonia sp. PS12 |

| 2,4-Dichlorotoluene | Toluene Dioxygenase | 3,5-Dichloro-4-methylcatechol | 2-chloro-4-methyl-dienelactone | Ralstonia sp. PS12 |

Historical Perspectives and Future Directions in Polyhalogenated Benzene Research

Evolution of Synthetic Strategies for Densely Functionalized Aromatic Compounds

The synthesis of densely functionalized aromatic compounds has undergone a significant evolution, moving from classical electrophilic aromatic substitution to highly selective modern methodologies. Historically, the introduction of multiple halogen substituents onto a benzene (B151609) ring was often achieved through sequential electrophilic halogenation reactions. chemistrysteps.comstudymind.co.uk These early methods, while foundational, frequently suffered from a lack of regioselectivity, leading to mixtures of isomers that were difficult to separate.

The advent of directed ortho metalation (DoM) in the latter half of the 20th century provided a major breakthrough. This technique allows for the deprotonation of a position ortho to a directing group on the aromatic ring, followed by quenching with an electrophile. This strategy offered a rational and predictable way to install substituents at specific locations, a crucial step toward the synthesis of complex polyhalogenated benzenes. beilstein-journals.org

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille couplings, further revolutionized the field. beilstein-journals.org These methods enable the formation of carbon-carbon and carbon-heteroatom bonds at halogenated positions, providing unparalleled versatility in the construction of highly substituted aromatic frameworks. For asymmetrically substituted compounds like 1-bromo-5-chloro-3-iodo-2-methylbenzene, the differential reactivity of the various carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for sequential, site-selective modifications. nih.govresearchgate.net

More recent developments have focused on C-H activation/functionalization, which allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. beilstein-journals.orgnih.gov This approach represents a more atom-economical and efficient strategy for the synthesis of densely functionalized aromatics. Additionally, novel benzannulation reactions are providing convergent routes to complex aromatic systems that are not easily accessible through traditional methods. science.govnih.gov

| Synthetic Strategy | Description | Key Advantages |

| Electrophilic Aromatic Substitution | Stepwise introduction of halogens onto the benzene ring. | Foundational method. |

| Directed ortho Metalation (DoM) | Functionalization ortho to a directing group. | High regioselectivity. |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds at halogenated sites. | High versatility and functional group tolerance. |

| C-H Activation/Functionalization | Direct conversion of C-H bonds to other functional groups. | Atom economy, increased efficiency. |

| Benzannulation Reactions | Convergent synthesis of complex aromatic rings. | Access to previously inaccessible structures. |

Key Discoveries in Understanding Reactivity and Selectivity of Halogenated Systems

Understanding the factors that govern reactivity and selectivity in halogenated benzene systems has been a central theme in their research. A pivotal concept is the dual nature of halogens as substituents: they are deactivating due to their inductive electron-withdrawing effect, yet they are ortho, para-directing in electrophilic aromatic substitution reactions due to resonance effects. chemistrysteps.commsu.edu This principle is fundamental to predicting the outcome of reactions on halogenated benzenes.

The discovery that the reactivity of carbon-halogen bonds in cross-coupling reactions follows the order C-I > C-Br > C-Cl has been instrumental for the selective functionalization of polyhalogenated arenes. nih.govresearchgate.net This difference in bond strength allows for chemoselective reactions, where one halogen can be selectively coupled while others remain intact for subsequent transformations. This is particularly relevant for a molecule like this compound, where the iodine atom would be the most reactive site in a typical palladium-catalyzed cross-coupling reaction.

Mechanistic studies of cross-coupling reactions have revealed the importance of the three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Understanding these fundamental steps has enabled chemists to fine-tune reaction conditions, including the choice of catalyst, ligand, and solvent, to achieve the desired site-selectivity. nih.govresearchgate.net For instance, the steric and electronic properties of ligands can influence which C-X bond undergoes oxidative addition first.

Furthermore, computational methods, such as Density Functional Theory (DFT), have become increasingly powerful tools for predicting the reactivity and selectivity of halogenated systems. nih.gov These theoretical approaches can provide insights into reaction barriers and the stability of intermediates, guiding the design of new synthetic strategies.

Emerging Research Directions for this compound

The unique substitution pattern of this compound makes it a valuable substrate for exploring new frontiers in chemical synthesis and technology.

A primary area of future research will be the development of novel catalytic systems that can achieve even greater control over the chemoselective functionalization of polyhalogenated compounds. While the reactivity difference between C-I, C-Br, and C-Cl bonds is well-established, developing catalysts that can selectively activate the typically less reactive C-Br or C-Cl bonds in the presence of a more reactive C-I bond remains a significant challenge. This would open up new synthetic pathways and allow for more flexible and efficient construction of complex molecules. Research in this area will likely focus on the design of sophisticated ligands that can fine-tune the electronic and steric properties of the metal center, as well as exploring catalysts based on earth-abundant and less toxic metals.

The integration of flow chemistry and automated synthesis is poised to revolutionize the production of complex aromatic compounds like this compound. researchgate.netatomfair.comnih.gov Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, precise control over reaction parameters, and the ability to easily scale up reactions. researchgate.netacs.org When combined with automation and artificial intelligence, flow systems can be used to rapidly screen reaction conditions and optimize synthetic routes. researchgate.net This technology could enable the on-demand synthesis of a wide range of derivatives of this compound, accelerating research in materials science and drug discovery. acs.org

| Technology | Advantages for Synthesizing Complex Arenes |

| Flow Chemistry | Enhanced safety, precise reaction control, improved scalability, potential for multistep synthesis in a continuous process. researchgate.netnih.govacs.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization, reduced human error, and cost reduction. researchgate.net |

To gain deeper insights into the complex reaction mechanisms involved in the functionalization of polyhalogenated benzenes, advanced in-situ spectroscopic techniques will be crucial. Methods such as in-situ NMR, IR, and Raman spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products throughout a chemical reaction. nih.govacs.org This data is invaluable for understanding the kinetics and mechanism of a reaction, identifying transient intermediates, and optimizing reaction conditions. Applying these techniques to the reactions of this compound could help to unravel the intricate details of its selective functionalization and guide the development of more efficient and selective synthetic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.